2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide
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Overview
Description
“2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide” is a chemical compound with the molecular formula C9H7N3O2S . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of cyanoacetamides, which includes compounds like “2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of “2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide” consists of a cyano group (-CN), a hydroxyimino group (-N=OH), a methyl group (-CH3), an acrylamide group (C=O-NH2), and a thiophene ring (C4H3S) .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Synthesis of Biologically Active Compounds
This compound is a derivative of N-cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Condensation and Substitution Reactions
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This makes them versatile in the field of organic synthesis.
Development of Chemotherapeutic Agents
Many derivatives of cyanoacetamide have diverse biological activities, drawing the attention of biochemists in the last decade . They have potential in evolving better chemotherapeutic agents .
Peptide Synthesis
Recent studies have described the great impact of a non-benzotriazolic family of coupling reagents based on ethyl 2-cyano-2-(hydroxyimino)acetate, Oxyma, as a powerful coupling methodology for peptide synthesis .
Synthesis of Phosphonium Salts
The synthesis and evaluation of the derived phosphonium salts O-[(1-cyano-2-ethoxy-2-oxoethylidene)amino]-oxytri(pyrrolidin-1-yl) phosphonium hexafluorophosphate (PyOxP) and tetrafluoroborate (PyOxB) have been presented . These coupling reagents exhibited higher capacity to suppress racemization in various peptide models and enhanced solubility in DMF and DCM than benzotriazole-based reagents .
Assembly of Demanding Peptides
The hexafluorophosphate analog PyOxP, combined excellent stability with outstanding efficiency in the assembly of demanding penta and decapeptides that include consecutive Aib residues .
Mechanism of Action
Target of Action
Similar compounds, such as cyanoacetamide-n-derivatives, are known to be important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
It can be inferred from similar compounds that the active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
Similar compounds are known to be involved in the synthesis of various organic heterocycles .
Result of Action
Similar compounds have been reported to have diverse biological activities, drawing the attention of biochemists .
properties
IUPAC Name |
(E)-2-cyano-N-[(E)-hydroxyiminomethyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c10-5-7(9(13)11-6-12-14)4-8-2-1-3-15-8/h1-4,6,14H,(H,11,12,13)/b7-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNPREHKHVOHRD-QPJJXVBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C(C#N)C(=O)NC=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C(\C#N)/C(=O)N/C=N/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide |
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